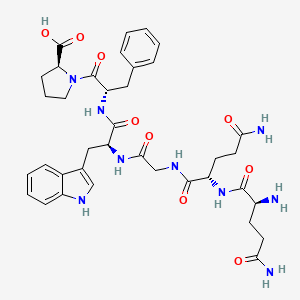
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids Each of these amino acids plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its amino acid composition.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. For instance, L-Proline is known to play a role in collagen synthesis, which is crucial for maintaining the structural integrity of tissues. The peptide may also interact with receptors and enzymes involved in cellular signaling, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: A single amino acid involved in collagen synthesis and protein structure.
L-Glutamine: An amino acid important for nitrogen metabolism and immune function.
L-Tryptophan: A precursor to serotonin, involved in mood regulation.
L-Phenylalanine: A precursor to tyrosine, involved in neurotransmitter synthesis.
Uniqueness
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of amino acids allows it to participate in diverse biological processes and makes it a valuable tool in scientific research.
Propriétés
Numéro CAS |
173856-34-3 |
|---|---|
Formule moléculaire |
C37H47N9O9 |
Poids moléculaire |
761.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H47N9O9/c38-24(12-14-30(39)47)33(50)44-26(13-15-31(40)48)34(51)42-20-32(49)43-27(18-22-19-41-25-10-5-4-9-23(22)25)35(52)45-28(17-21-7-2-1-3-8-21)36(53)46-16-6-11-29(46)37(54)55/h1-5,7-10,19,24,26-29,41H,6,11-18,20,38H2,(H2,39,47)(H2,40,48)(H,42,51)(H,43,49)(H,44,50)(H,45,52)(H,54,55)/t24-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
SLAZVFHOVMGWNK-CISYKLKFSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


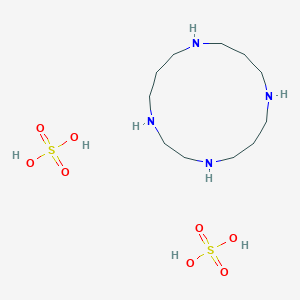
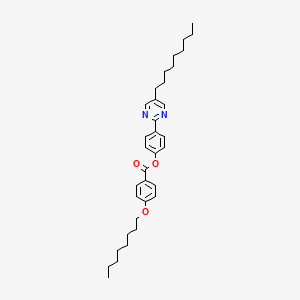
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
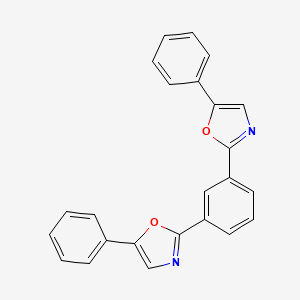
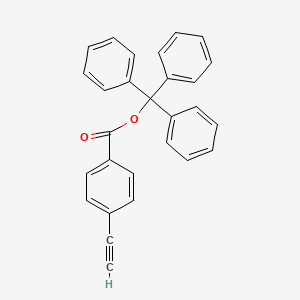

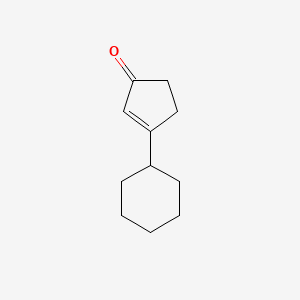
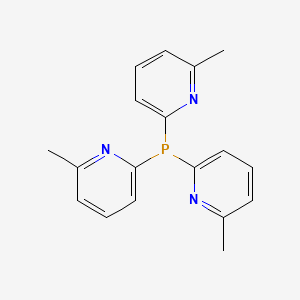
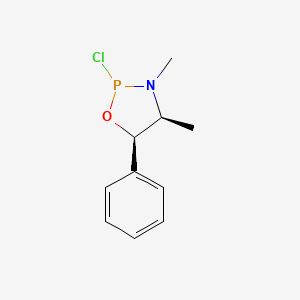
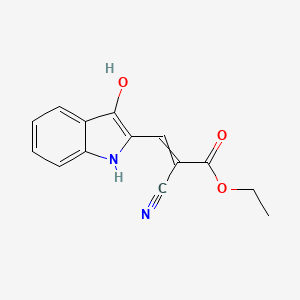
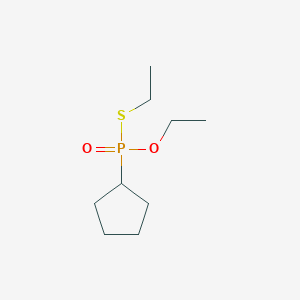
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

